molecular formula C14H17FN4 B11802856 4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine

4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B11802856
M. Wt: 260.31 g/mol
InChI Key: WBHGINCDZYQIMJ-UHFFFAOYSA-N
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Description

4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of the triazole ring and the fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17FN4

Molecular Weight

260.31 g/mol

IUPAC Name

4-[4-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]piperidine

InChI

InChI=1S/C14H17FN4/c15-13-4-2-1-3-12(13)9-19-10-17-18-14(19)11-5-7-16-8-6-11/h1-4,10-11,16H,5-9H2

InChI Key

WBHGINCDZYQIMJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=CN2CC3=CC=CC=C3F

Origin of Product

United States

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